N-Caffeoylputrescine

Vue d'ensemble

Description

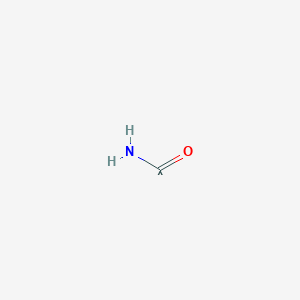

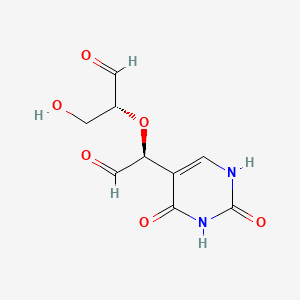

N-Caffeoylputrescine, (E)-: is a caffeic acid amide found in tobacco plants (Nicotiana tabacum L.) . It is a phenylpropanoid compound that belongs to the class of phenolamides, which are known for their role in plant defense mechanisms . The compound has a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction: N-Caffeoylputrescine, (E)- can be synthesized through the reaction of caffeic acid with putrescine under specific conditions. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Méthodes de Production Industrielle: This might involve the use of continuous flow reactors and automated systems to ensure consistent production .

Analyse Des Réactions Chimiques

Types de Réactions: N-Caffeoylputrescine, (E)- undergoes various chemical reactions, including:

Oxydation: The phenolic hydroxyl groups can be oxidized to quinones under oxidative conditions.

Réduction: The double bond in the propenamide moiety can be reduced to form the corresponding saturated amide.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Réactifs et Conditions Communes:

Oxydation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Réduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Principaux Produits:

Oxydation: Formation of quinones and other oxidized derivatives.

Réduction: Formation of the corresponding saturated amide.

Substitution: Formation of substituted amides and other derivatives.

Applications de la Recherche Scientifique

This compound, (E)- has several scientific research applications:

Chimie: It is used as a model compound to study the reactivity of phenolamides and their derivatives.

Biologie: It plays a role in plant defense mechanisms, particularly in response to herbivory.

Médecine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.

Mécanisme d'Action

This compound, (E)- exerts its effects primarily through its interaction with plant defense pathways. It is involved in the jasmonic acid (JA) signaling pathway, which is crucial for plant defense against herbivores . The compound is regulated by transcription factors such as MYB8, which control the production of phenolamides . When the JA pathway is activated, this compound, (E)- helps to repel herbivores by making the plant less palatable .

Applications De Recherche Scientifique

N-Caffeoylputrescine, (E)- has several scientific research applications:

Mécanisme D'action

N-Caffeoylputrescine, (E)- exerts its effects primarily through its interaction with plant defense pathways. It is involved in the jasmonic acid (JA) signaling pathway, which is crucial for plant defense against herbivores . The compound is regulated by transcription factors such as MYB8, which control the production of phenolamides . When the JA pathway is activated, this compound, (E)- helps to repel herbivores by making the plant less palatable .

Comparaison Avec Des Composés Similaires

Composés Similaires:

N-Feruloylputrescine: Another phenolamide with similar plant defense properties.

N-Decaffeoylspermidine: A related compound with similar biosynthetic pathways.

Unicité: N-Caffeoylputrescine, (E)- is unique due to its specific role in the JA signaling pathway and its effectiveness in repelling herbivores . Its structure allows it to interact with specific molecular targets, making it a valuable compound for studying plant defense mechanisms .

Propriétés

IUPAC Name |

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZNZCYTXQYEHT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26148-06-1 | |

| Record name | N-Caffeoylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CAFFEOYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE5I4Z92IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Paucine?

A1: Paucine (N-Caffeoylputrescine) is a phenolic amide composed of caffeic acid and putrescine. While a specific study dedicated solely to Paucine's spectroscopic data wasn't found in the provided research, its structure was elucidated in the context of other studies. For example, its presence was confirmed in the flower buds of Magnolia biondii Pamp using spectroscopic analysis. []

Q2: What are the known biological activities of Paucine?

A2: Paucine has been identified as a potential antioxidant. In a study investigating red pepper cultivars, Paucine demonstrated significant radical-scavenging activity and protective effects against oxidative stress in HepG2 cells. []

Q3: Are there any known structure-activity relationship (SAR) studies on Paucine?

A3: While the provided research doesn't delve into specific SAR studies for Paucine, its antioxidant activity is likely influenced by the presence of the caffeic acid moiety, a known antioxidant. Modifications to either the caffeic acid or the putrescine portion could potentially alter its activity and should be further investigated.

Q4: What is the environmental impact and degradation pathway of Paucine?

A4: The provided research doesn't contain information regarding the environmental impact or degradation of Paucine. As a natural compound found in various plant species, further research is needed to assess its persistence, potential for bioaccumulation, and overall impact on the environment.

Q5: What analytical methods are used to identify and quantify Paucine?

A5: Several studies utilized chromatographic techniques to isolate and identify Paucine. For instance, researchers used a combination of silica gel, Sephadex LH-20, MCI gel, and RP-18 column chromatography to isolate Paucine from Exochorda racemosa. [] Further identification was achieved through spectroscopic analysis, including techniques like NMR and mass spectrometry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylbutyl (1S,5R,7R)-4-oxo-3-(thiophen-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate](/img/structure/B1232495.png)

![(3S,3'aR,8'aS,8'bS)-5-ethyl-2'-(phenylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B1232496.png)

![[(1S,2R,4S,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1232497.png)